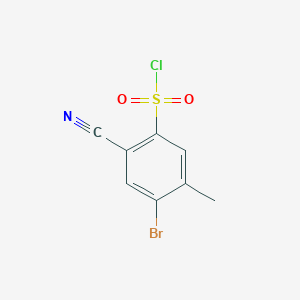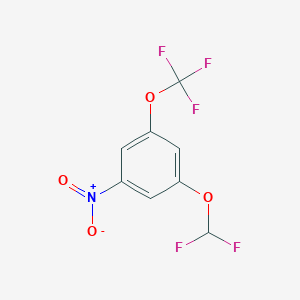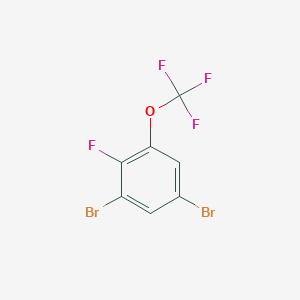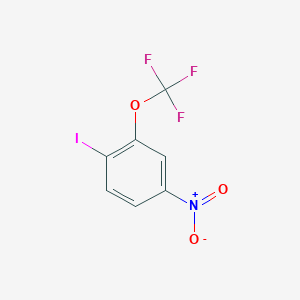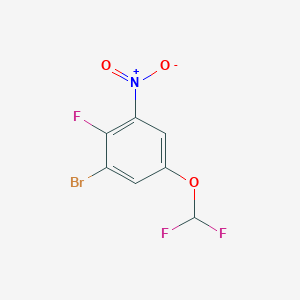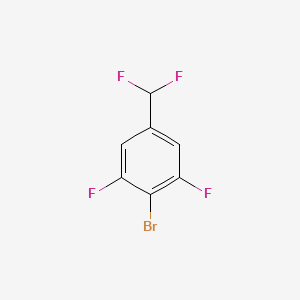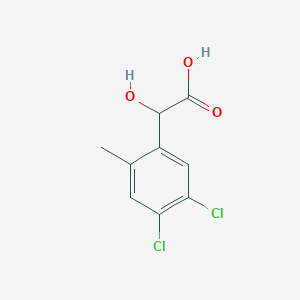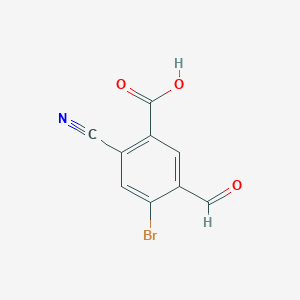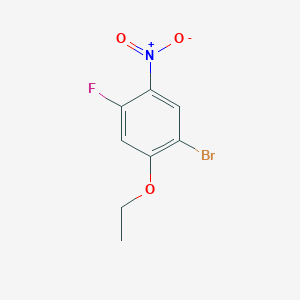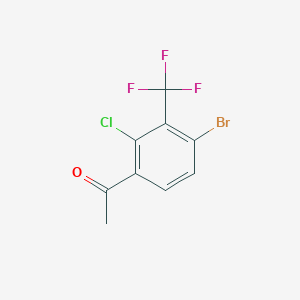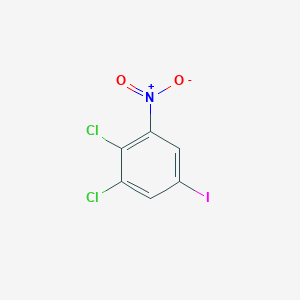
2'-ブロモ-3',6'-ジフルオロアセトフェノン
説明
2’-Bromo-3’,6’-difluoroacetophenone is a highly reactive and versatile chemical compound that is widely used in various scientific experiments. It has a molecular formula of C8H5BrF2O .
Molecular Structure Analysis
The molecular structure of 2’-Bromo-3’,6’-difluoroacetophenone consists of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an acetophenone group .科学的研究の応用
有機合成
この化合物は、より複雑な有機分子の合成における中間体として使用できます。 例えば、ルテニウム触媒によるフェニル化により、炭素-フッ素結合の開裂によってフェニルボロネートと反応してジフェニルアセトフェノンを生成できます .
医薬品研究
医薬品研究では、2-アミノ-4-アルキル-および2-アミノ-4-アリールキナゾリンなどのさまざまな医薬品候補の合成に使用できます。これらは、潜在的な薬効があるため関心の高い化合物です .
作用機序
Target of Action
The primary targets of 2’-Bromo-3’,6’-difluoroacetophenone It’s known that similar compounds often interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of 2’-Bromo-3’,6’-difluoroacetophenone For instance, 2′,6′-Difluoroacetophenone undergoes ruthenium-catalyzed phenylation with phenylboronate via carbon-fluorine bond cleavage to yield 2′,6′-diphenylacetophenone .
Biochemical Pathways
The specific biochemical pathways affected by 2’-Bromo-3’,6’-difluoroacetophenone It’s known that similar compounds can be involved in the synthesis of various organic compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2’-Bromo-3’,6’-difluoroacetophenone The molecular weight of the compound is 23503 g/mol , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 2’-Bromo-3’,6’-difluoroacetophenone It’s known that similar compounds can be used in the synthesis of various organic compounds .
生化学分析
Biochemical Properties
2’-Bromo-3’,6’-difluoroacetophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is often used as a reagent in the synthesis of other chemical compounds. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The nature of these interactions typically involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity .
Cellular Effects
The effects of 2’-Bromo-3’,6’-difluoroacetophenone on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can lead to changes in gene expression patterns and metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2’-Bromo-3’,6’-difluoroacetophenone exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, particularly enzymes. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Bromo-3’,6’-difluoroacetophenone can change over time. The compound is relatively stable when stored at low temperatures, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2’-Bromo-3’,6’-difluoroacetophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, including liver and kidney damage .
Metabolic Pathways
2’-Bromo-3’,6’-difluoroacetophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 2’-Bromo-3’,6’-difluoroacetophenone is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, it may be preferentially localized in the endoplasmic reticulum due to its interactions with membrane-bound proteins .
Subcellular Localization
The subcellular localization of 2’-Bromo-3’,6’-difluoroacetophenone is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects. These localization patterns are crucial for understanding the compound’s activity and function within the cell .
特性
IUPAC Name |
1-(2-bromo-3,6-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIIMDYPKPWEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



